molecular formula C28H38N4O3S B570856 Lurasidone Opened Imide CAS No. 1644295-07-7

Lurasidone Opened Imide

Katalognummer B570856
CAS-Nummer: 1644295-07-7
Molekulargewicht: 510.697
InChI-Schlüssel: QEWPJJKHHCTRAZ-NZJLJWDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lurasidone Opened Imide is a mixture of diastereomers . It belongs to the Lurasidone API family and is used in neurology research . It is an atypical antipsychotic used in the treatment of schizophrenia and depressive episodes linked through bipolar I disorder .


Synthesis Analysis

The synthesis of Lurasidone involves transformations on the imide moiety. It was revealed that regardless of the saturability, whether aryl or alkyl, various structures can maintain a binding affinity toward D2 and 5HT2A receptors .


Molecular Structure Analysis

Lurasidone has a molecular formula of C28 H38 N4 O3 S and a molecular weight of 510.69 . It was synthesized using tandospirone as the lead compound, and the imide moiety was common to tandospirone. The aryl moiety is benzisothiazole, common to perospirone, and a cyclic structure was newly introduced in the linker region .


Chemical Reactions Analysis

Lurasidone is a full antagonist at dopamine D2 and serotonin 5-HT2A receptors, properties shared by most second-generation antipsychotics. Lurasidone also has high affinity for serotonin 5-HT7 and is a partial agonist at 5-HT1A receptors .


Physical And Chemical Properties Analysis

Lurasidone hydrochloride consists of six chiral centres, e.g., C1, C2, C11, C12, C15, and C16. The crystal structure of the title compound is built up of discrete lurasidium anions and chloride cations .

Wirkmechanismus

Lurasidone's mechanism of action involves the modulation of dopamine and serotonin receptors in the brain. It is a partial agonist of dopamine D2 and serotonin 5-HT1A receptors, and an antagonist of serotonin 5-HT2A receptors. This unique mechanism of action is thought to contribute to its efficacy in treating schizophrenia and bipolar disorder.
Biochemical and Physiological Effects
Lurasidone has been found to have a number of biochemical and physiological effects. It has been found to decrease the levels of dopamine and serotonin in the brain, which is thought to contribute to its antipsychotic effects. Lurasidone has also been found to increase the levels of brain-derived neurotrophic factor, which is a protein that promotes the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

Lurasidone has a number of advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action, which makes it a useful tool for studying the role of dopamine and serotonin receptors in the brain. Another advantage is that it has been extensively studied in animal models, which makes it a useful tool for translational research. One limitation is that it has a relatively short half-life, which can make it difficult to maintain consistent drug levels in animal models.

Zukünftige Richtungen

There are a number of future directions for research on lurasidone. One direction is to study its potential use in the treatment of other psychiatric disorders, such as depression and anxiety. Another direction is to study its neuroprotective effects in greater detail, with a focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, future research could focus on developing new formulations of lurasidone that have a longer half-life, which could improve its efficacy in animal models.

Synthesemethoden

Lurasidone is synthesized using a process that involves the reaction of 1,2-dimethylimidazole with 4-(4-benzyloxy-3,5-dimethylphenyl)piperazine to form the intermediate compound. The intermediate compound is then reacted with 4-(3-chloro-4-(4-fluorophenoxy)phenyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide to form lurasidone. The synthesis method has been optimized to produce high yields of lurasidone with high purity.

Wissenschaftliche Forschungsanwendungen

Lurasidone has been extensively studied in scientific research. It has been found to be effective in treating schizophrenia and bipolar disorder. Lurasidone has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. In addition, lurasidone has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.

Safety and Hazards

Lurasidone offers a safety advantage when compared with some other atypical antipsychotic agents. Treatment with lurasidone has a decreased risk of metabolic side effects such as hypercholesterolemia, hyperlipidemia, hyperglycemia, and weight gain compared to risperidone, quetiapine, and olanzapine .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Lurasidone Opened Imide involves the reaction of Lurasidone with a strong base to form the corresponding carbanion, which then undergoes nucleophilic attack by an electrophilic imide reagent. The resulting intermediate is then subjected to acidic workup to yield the final product.", "Starting Materials": [ "Lurasidone", "Strong Base", "Electrophilic Imide Reagent", "Acid" ], "Reaction": [ "Step 1: Lurasidone is treated with a strong base, such as sodium hydride, in an aprotic solvent, such as dimethylformamide, to form the corresponding carbanion.", "Step 2: The carbanion intermediate is then reacted with an electrophilic imide reagent, such as N-chlorosuccinimide, in the same solvent to form the Lurasidone Opened Imide intermediate.", "Step 3: The intermediate is then subjected to acidic workup, such as treatment with hydrochloric acid, to yield the final product, Lurasidone Opened Imide." ] }

CAS-Nummer

1644295-07-7

Molekularformel

C28H38N4O3S

Molekulargewicht

510.697

IUPAC-Name

(1R,2S,3R,4S)-2-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C28H38N4O3S/c33-27(24-18-9-10-19(15-18)25(24)28(34)35)29-16-20-5-1-2-6-21(20)17-31-11-13-32(14-12-31)26-22-7-3-4-8-23(22)36-30-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2,(H,29,33)(H,34,35)/t18-,19+,20+,21+,24+,25-/m1/s1

InChI-Schlüssel

QEWPJJKHHCTRAZ-NZJLJWDESA-N

SMILES

C1CCC(C(C1)CNC(=O)C2C3CCC(C3)C2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65

Synonyme

(1S,2R,3S,4R)-3-((((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.